H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid

Description

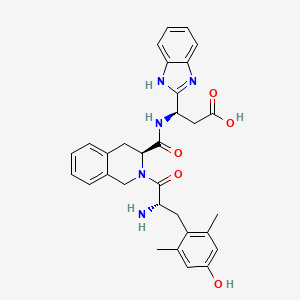

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid is a pseudopeptide derived from the opioid pharmacophore Dmt-Tic (2′,6′-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This compound features a C-terminal 1H-benzimidazol-2-yl (Bid) group linked via an aspartic acid residue in the (R)-configuration . Its design aims to optimize δ-opioid receptor (DOR) selectivity and functional activity.

Properties

Molecular Formula |

C31H33N5O5 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

(3R)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26+,27-/m0/s1 |

InChI Key |

USVQTDLSVBRMCR-RNJDCESWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Pharmacological Properties:

- Receptor Affinity: Exhibits subnanomolar affinity for δ-opioid receptors (Kiδ ≈ 0.12–0.36 nM) but retains moderate μ-opioid receptor (MOR) affinity (Kiμ = 16.1 nM) .

- Functional Activity : Acts as a δ-opioid agonist, though its (R)-aspartic acid configuration may reduce δ-selectivity compared to the (S)-isomer (UFP-512) .

- Therapeutic Potential: Preclinical studies suggest roles in analgesia, neuroprotection, and mood regulation, though its behavioral effects (e.g., sedation vs. excitation) differ from structurally related compounds .

Comparison with Structurally Similar Compounds

H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512)

- Structural Difference : (S)-configuration of the aspartic acid side chain.

- Receptor Affinity : Higher δ-selectivity (Kiμ/Kiδ = 122) compared to the (R)-isomer (Kiμ/Kiδ = ~14–16) .

- Functional Activity :

- Clinical Relevance : Proposed for treating neuropathic pain and mood disorders due to its peripheral DOR activation and low abuse liability .

H-Dmt-Tic-NH-CH2-Bid (UFP-502)

- Structural Difference : Lacks the aspartic acid side chain; replaced by a glycine-derived methylene group.

- Receptor Affinity : Lower δ-selectivity (Kiμ/Kiδ = 14) compared to UFP-512 .

- Functional Activity: Full δ-agonist with antinociceptive potency comparable to UFP-512 but reduced metabolic stability . N1-methylation of the Bid group converts it into a δ-antagonist, highlighting the critical role of the Bid moiety in agonist activity .

H-Dmt-Tic-Lys(Bid) Derivatives

- Structural Difference : Aspartic acid replaced by lysine (charged amine side chain).

- Receptor Affinity : Converts δ-agonists into μ-agonists (Kiδ/Kiμ = 0.33 for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid) .

- Functional Activity :

Structural Determinants of Activity

C-Terminal Modifications

| Compound | C-Terminal Group | δ-Selectivity (Kiμ/Kiδ) | Functional Activity |

|---|---|---|---|

| H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid | Asp (R)-COOH | ~14–16 | δ-Agonist |

| H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid | Asp (S)-COOH | 122 | δ-Agonist |

| H-Dmt-Tic-NH-CH2-Bid | Gly-CH2 | 14 | δ-Agonist |

| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid | Lys (amine) | 0.33 | μ-Agonist |

Bid Group Modifications

- N1-Methylation : Converts δ-agonists (e.g., UFP-502) into δ-antagonists without affecting μ-receptor affinity .

- Bid vs. Open-Chain Analogs : The Bid group’s aromaticity and hydrogen-bonding capacity are critical for δ-agonist efficacy .

Therapeutic Implications

- This compound: Potential mixed δ/μ activity may limit its utility in conditions requiring pure δ-agonism (e.g., depression) but could offer balanced analgesia with reduced tolerance .

- UFP-512 : Superior δ-selectivity supports its development for peripheral pain syndromes and mood disorders .

- Lysine-Substituted Analogs : μ-Agonism highlights risks of structural modifications altering therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.